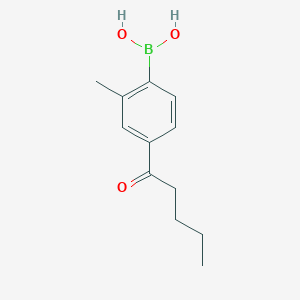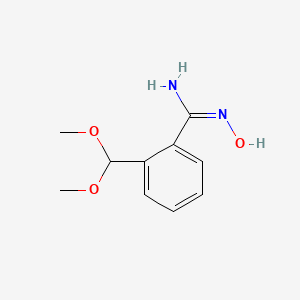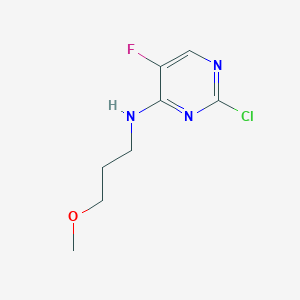![molecular formula C12H7ClFN3 B1426746 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1338690-83-7](/img/structure/B1426746.png)
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine
Descripción general
Descripción
Pyrazolo[1,5-a]pyrazine is a type of nitrogen-containing heterocycle. These structures are often found in bioactive agents used in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of similar compounds, like pyrazolo[3,4-b]pyridine derivatives, consists of an extracellular domain, an intercellular domain, and a transmembrane domain .Chemical Reactions Analysis
The chemical reactions of similar compounds involve a sequential opening/closing cascade reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely and are often determined by the specific substituents on the pyrazolo[1,5-a]pyrazine core .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Pyrazole compounds, including those related to 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine, have been synthesized and structurally analyzed through X-ray crystallography. Such studies are crucial for understanding the molecular configuration and potential applications of these compounds (Loh et al., 2013).
Potential Therapeutic Applications
- Research on pyrazine derivatives, including those similar to this compound, has explored their potential as tuberculostatic agents, indicating a direction for the development of new therapeutic compounds (Foks et al., 2005).
Polymer Photovoltaic Applications
- In the field of materials science, derivatives of pyrazine, such as this compound, have been synthesized for use in polymer-based photovoltaic devices. These studies are aimed at developing new materials for energy applications (Li et al., 2010).
Anticancer Research
- Compounds structurally related to this compound have been synthesized and evaluated for their anti-lung cancer activity, demonstrating the potential of these compounds in the field of oncology (Hammam et al., 2005).
Synthesis of Functionalized Derivatives
- Research has focused on the synthesis of 4-hydrazinylpyrazolo[1,5-a]pyrazines, compounds related to this compound, and their functionalization to create derivatives with potential pharmacological applications (Tsizorik et al., 2018).
Antimicrobial Activity
- Derivatives of pyrazoline, which are chemically related to this compound, have been synthesized and tested for their antimicrobial activity, indicating possible uses in combating microbial infections (Shailesh et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding . The inhibition of CDK2 leads to alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. The compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced significant alterations in cell cycle progression and apoptosis within cells .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine has been found to interact with certain enzymes and proteins. For instance, it has been associated with CDK2 inhibition, which is a target for cancer treatment . The compound’s interaction with CDK2/cyclin A2 has been observed in studies, showing significant inhibitory activity .
Cellular Effects
In cellular contexts, this compound has shown to inhibit the growth of certain cell lines. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. It has been found to inhibit CDK2, an enzyme involved in cell cycle regulation . This inhibition could lead to alterations in cell cycle progression and induce apoptosis within cells .
Temporal Effects in Laboratory Settings
Its inhibitory effects on CDK2 and its cytotoxic activities against certain cell lines suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Its interaction with CDK2 suggests that it may play a role in pathways related to cell cycle regulation .
Propiedades
IUPAC Name |
4-chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFN3/c13-12-11-7-10(16-17(11)5-4-15-12)8-2-1-3-9(14)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHVBMJBOHCONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C=CN=C(C3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)
![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426670.png)
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)



![methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate](/img/structure/B1426675.png)
![2-[(2,4-Dimethylphenyl)amino]butanohydrazide](/img/structure/B1426677.png)




